molecular formula C9H4BrCl2FN2O B8221396 7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one

7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one

Cat. No.: B8221396
M. Wt: 325.95 g/mol
InChI Key: BYYQFFPZCGHUEU-UHFFFAOYSA-N
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Description

The compound with the identifier “7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The inclusion complexes are formed by incorporating the host molecule into the non-polar cavity of cyclodextrins .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using cyclodextrins. The process includes determining the inclusion formation constant and using analytical techniques to evidence host inclusion. These methods ensure the compound’s stability and solubility, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted compounds .

Scientific Research Applications

7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity. This interaction can influence various biological processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one include other cyclodextrin inclusion complexes and related chemical entities. These compounds share similar structural features and properties, making them comparable in terms of their applications and effects.

Uniqueness

This compound is unique due to its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

7-bromo-6-chloro-2-(chloromethyl)-8-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2FN2O/c10-6-4(12)1-3-8(7(6)13)14-5(2-11)15-9(3)16/h1H,2H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQFFPZCGHUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(C(=C1Cl)Br)F)NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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